5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
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Description
“5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . The compound also contains an imidazole ring, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring and an imidazole ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines
: Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a similar compound, was synthesized for the development of novel pyrimidine derivatives with potential applications in various fields including pharmaceuticals (Paronikyan et al., 2016).
Enaminones in Heterocyclic Syntheses : The compound was used in the synthesis of 2,3-dihydropyridazine-4-carboxylic acids, demonstrating its utility as a building block in the creation of heterocyclic compounds with potential applications in materials science and pharmacology (Alnajjar et al., 2008).
Biological Activities
Anticonvulsant Activity : Derivatives of the compound, such as 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, were synthesized and tested for anticonvulsant activity. Several compounds showed effectiveness in seizure models, highlighting the potential of these derivatives in developing new treatments for epilepsy (Kamiński et al., 2011).
Antimicrobial and Antifungal Activities : Various derivatives of the compound exhibited promising antimicrobial and antifungal activities, suggesting their potential use in the development of new antibacterial and antifungal agents (Rajkumar et al., 2014).
Miscellaneous Applications
Solid-State Structure and Cardioactivity : The study of the solid-state structure of related dihydropyridine derivatives provided insights into their bioactivity, such as vasodilatory effects, which could be valuable in the design of cardiovascular drugs (McKenna et al., 1988).
Reactivity Studies : Research on the reactivity of similar compounds, like 6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde with amino-6-oxopyridine-3-carboxylate derivatives, provided valuable information for the synthesis of novel organic compounds with potential industrial and pharmaceutical applications (El‐Shaaer et al., 2014).
Properties
IUPAC Name |
5,6-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-8-12(17)16(14-11(10)2)9-13(18)15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKZSRVHLTVFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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